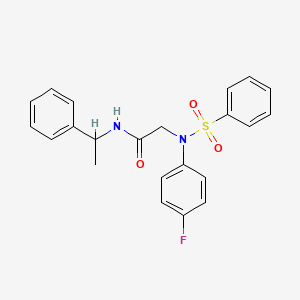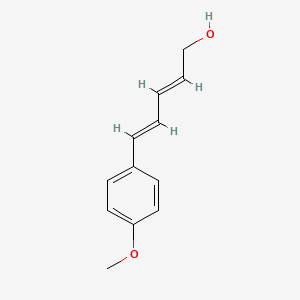
N~2~-(4-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FPEPSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and cancer cell growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its potential as a therapeutic agent for various inflammatory disorders and cancer. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further study. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N~2~-(4-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the further investigation of its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain conditions. Additionally, the potential applications of this compound in the treatment of cancer warrant further study, particularly in combination with other chemotherapeutic agents. Finally, the development of more soluble derivatives of this compound could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
N~2~-(4-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluoroaniline with 1-phenylethylamine to form N-(4-fluorophenyl)-N-(1-phenylethyl)amine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-fluorophenyl)-N-(1-phenylethyl)-p-toluenesulfonamide. Finally, this compound is reacted with glycine to form this compound.
Applications De Recherche Scientifique
N~2~-(4-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-17(18-8-4-2-5-9-18)24-22(26)16-25(20-14-12-19(23)13-15-20)29(27,28)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQSEDYIRUFVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4993113.png)
![N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B4993117.png)

![4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4993141.png)
![methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate](/img/structure/B4993142.png)
![phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B4993149.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4993150.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline](/img/structure/B4993151.png)
![4-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4993159.png)
![3-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4993194.png)
![2-[(2-bromobenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4993209.png)